molecular formula C15H15NO B11880938 1-(3-(Aminomethyl)phenyl)-2-phenylethanone CAS No. 1017781-67-7

1-(3-(Aminomethyl)phenyl)-2-phenylethanone

Cat. No.: B11880938
CAS No.: 1017781-67-7
M. Wt: 225.28 g/mol
InChI Key: UQQRLURZYOPSCJ-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)phenyl)-2-phenylethanone is an organic compound that features a phenyl group substituted with an aminomethyl group at the meta position and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with phenylacetyl chloride to form 2-phenylacetophenone. This intermediate can then undergo a reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the meta position .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Aminomethyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Aminomethyl)phenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-(Aminomethyl)phenyl)-2-phenylethanone exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

    1-(4-(Aminomethyl)phenyl)-2-phenylethanone: Similar structure but with the aminomethyl group at the para position.

    1-(2-(Aminomethyl)phenyl)-2-phenylethanone: Aminomethyl group at the ortho position.

    1-(3-(Aminomethyl)phenyl)-2-phenylethanone derivatives: Compounds with additional substituents on the aromatic rings.

Uniqueness: this compound is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .

Properties

CAS No.

1017781-67-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

1-[3-(aminomethyl)phenyl]-2-phenylethanone

InChI

InChI=1S/C15H15NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2

InChI Key

UQQRLURZYOPSCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN

Origin of Product

United States

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